Scientific Field: Polymer Science
Summary of Application: The solution properties of Hydroxyethyl Cellulose (HeC) were examined to understand its conformation and structure in aqueous solutions.
Methods of Application: Techniques such as static light scattering (SLS), dynamic light scattering (DLS), small-to-wide-angle neutron scattering (S-WANS), small-to-wide-angle X-ray scattering (S-WAXS) and viscometric techniques were used at 25 °C.
Results: The study found that HeC molecules behave like rigid rods in aqueous solution.
Scientific Field: Physical Chemistry
Summary of Application: The hydration/dehydration behavior of Hydroxyethyl Cellulose (HeC) in aqueous solution was studied.
Results: The study found that HeC maintains high water solubility over a wide temperature range.
DEG is a synthetic compound produced by the reaction of ethylene oxide with water at elevated temperatures and pressures [].
DEG is a versatile solvent used in various scientific research applications due to its properties like miscibility with water and many organic compounds []. Here are some specific examples:
DEG has a simple molecular structure consisting of two hydroxyl (OH) groups attached to a central ether (C-O-C) linkage. Each hydroxyl group is bonded to an ethyl (CH2CH3) chain []. This structure gives DEG several key features:
As mentioned earlier, DEG is commercially produced by the reaction of ethylene oxide with water []. The balanced chemical equation for this reaction is:
n C₂H₄O + H₂O → HO(CH₂CH₂)nOH (ethylene oxide) (DEG)
DEG can decompose at high temperatures, releasing water and ethylene glycol.
DEG can undergo various other reactions depending on the reaction conditions. These include:
DEG does not have a specific mechanism of action in biological systems. Its primary function in scientific research is as a solvent.
DEG is a moderately toxic compound. Ingestion of large amounts can cause kidney and nervous system damage. It is also a skin irritant and can cause eye irritation upon exposure.
In terms of stability, diethylene glycol is generally stable under normal conditions but can react violently with strong acids, producing harmful gases like carbon monoxide when burned or thermally decomposed .
Diethylene glycol exhibits significant biological activity and toxicity. It can cause irritation upon contact with skin and eyes and may lead to serious health issues if ingested. Symptoms of poisoning include nausea, abdominal pain, confusion, and potentially severe damage to the kidneys and liver. The metabolic pathway of diethylene glycol involves its conversion to 2-hydroxyethoxyacetic acid in the liver, which can lead to renal delay and metabolic acidosis .
Diethylene glycol is primarily synthesized through the partial hydrolysis of ethylene oxide. This process yields varying amounts of diethylene glycol along with other glycols such as monoethylene glycol and triethylene glycol. The reaction typically involves heating ethylene oxide in the presence of water under controlled conditions .
Diethylene glycol has a wide range of applications across various industries:
Research indicates that diethylene glycol interacts with various biological systems. Its metabolites can cause renal impairment due to reabsorption through glomerular filtration. Additionally, exposure studies have shown that inhalation or skin contact can lead to irritation of mucous membranes and respiratory issues .
Diethylene glycol shares similarities with several related compounds derived from ethylene oxide. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Ethylene Glycol | HOCH₂CH₂OH | Commonly used as antifreeze; less toxic than diethylene glycol. |
Triethylene Glycol | HOCH₂CH₂(OCH₂CH₂)OH | Used in industrial applications; higher molecular weight than diethylene glycol. |
Tetraethylene Glycol | HOCH₂CH₂(OCH₂CH₂)₂OH | Used in specialized applications; even higher molecular weight. |
Polyethylene Glycol | HO(CH₂CH₂O)nH | A polymerized form used in pharmaceuticals; non-toxic compared to diethylene glycol. |
Diethylene glycol stands out due to its unique balance between functionality as a solvent and its toxicological profile. While it has many industrial applications similar to those of its counterparts, its potential health risks necessitate careful handling and regulation .
The primary industrial route for diethylene glycol production occurs as a byproduct during the manufacture of monoethylene glycol through ethylene oxide hydrolysis [2] [1]. The process initiates with the catalytic oxidation of ethylene in the presence of a silver oxide catalyst at elevated temperatures, typically ranging from 230 to 270°C [2] [3]. This oxidation reaction produces ethylene oxide, which subsequently undergoes hydrolysis to yield various glycol products.
The fundamental reaction mechanism involves the partial hydrolysis of ethylene oxide with water under controlled conditions [1]. The ethylene oxide reacts with water molecules to form monoethylene glycol as the primary product, while simultaneously reacting with previously formed monoethylene glycol molecules to generate diethylene glycol [4]. This consecutive-parallel reaction system follows specific kinetic patterns where the rate constant for diethylene glycol formation is approximately twice that of the initial monoethylene glycol formation [5].
The reaction pathway can be described by the following sequence: ethylene oxide first reacts with water to produce monoethylene glycol, then ethylene oxide reacts with the newly formed monoethylene glycol to create diethylene glycol, and finally ethylene oxide can react with diethylene glycol to form triethylene glycol [4] [5]. The kinetic analysis reveals that the rate constants follow a specific ratio pattern, with K₁:K₂:K₃ approximately equal to 1:2:3, where K₁ represents the rate constant for monoethylene glycol formation [5].
Table 1: Ethylene Glycol Production Process Comparison
Process Type | MEG Yield (%) | DEG Yield (%) | TEG Yield (%) | Other Products (%) | Operating Temperature (°C) | Operating Pressure (MPa) |
---|---|---|---|---|---|---|
Thermal Hydrolysis (Standard) | 90.0 | 7.0 | 2.5 | 0.5 | 200 | 2.5 |
Catalyzed Process | 92.0 | 6.0 | 1.8 | 0.2 | 220 | 3.0 |
Two-Step Carbonate Process | 99.0 | 0.8 | 0.2 | 0.0 | 180 | 2.0 |
The standard thermal hydrolysis process typically achieves yields of approximately 90-92% monoethylene glycol and 8-10% higher glycol products, primarily consisting of diethylene glycol and triethylene glycol [3] [6]. The proportion of higher glycols is controlled by maintaining excess water conditions to minimize the reaction between ethylene oxide and existing glycol molecules [3]. Industrial operations generally target maximum monoethylene glycol production, resulting in diethylene glycol being obtained as a secondary product rather than the primary target [1].
The silver-catalyzed oxidation of ethylene represents a critical component in the overall diethylene glycol production pathway [7] [8]. The silver catalyst system operates through a complex mechanism involving the formation of superoxide species on the catalyst surface, followed by reaction with ethylene molecules to produce ethylene oxide [9]. The catalyst performance significantly influences the overall efficiency and selectivity of the process.
Modern silver catalysts are classified into three primary categories based on their performance characteristics: high selectivity catalysts achieving over 90% ethylene oxide selectivity, middle selectivity catalysts with approximately 85% selectivity, and high efficiency catalysts designed for systems with elevated carbon dioxide concentrations [7]. These catalysts are typically deposited on various support matrices including pumice, silica gel, silicates, aluminosilicates, alumina, and silicon carbide, with specific additives such as antimony, bismuth, and barium peroxide to enhance performance [8].
Table 2: Silver Catalyst Performance Characteristics
Catalyst Type | EO Selectivity (%) | Operating Temperature (°C) | Operating Pressure (MPa) | Catalyst Work Rate (kg EO/m³ cat/h) | Typical Application |
---|---|---|---|---|---|
High Selectivity (HS) | 90.0 | 230 | 1.5 | 120 | New Units |
Middle Selectivity (MS) | 85.0 | 250 | 2.0 | 150 | Existing Units |
High Efficiency (HE) | 88.0 | 240 | 2.5 | 180 | High CO₂ Systems |
The catalytic process operates under specific temperature and pressure conditions to optimize ethylene oxide formation while minimizing complete combustion to carbon dioxide and water [8] [10]. The optimal temperature range typically falls between 220-280°C, as lower temperatures reduce catalyst activity while higher temperatures promote complete oxidation of ethylene, thereby reducing ethylene oxide yield [8]. Elevated pressures of 1-3 MPa increase catalyst productivity and facilitate ethylene oxide absorption from the reaction gases [8].
Recent developments in catalytic oligomerization have extended beyond traditional transition metal catalysts to include main group metals such as gallium and zinc [11]. These alternative catalysts demonstrate the ability to catalyze ethylene oligomerization through the Cossee-Arlman mechanism, traditionally associated with transition metal systems. The initiation occurs through heterolytic carbon-hydrogen bond dissociation of ethylene at temperatures around 250°C, followed by insertion and elimination steps that generate linear olefins [11].
The purification of diethylene glycol from the complex mixture of water, monoethylene glycol, diethylene glycol, triethylene glycol, and other byproducts requires sophisticated separation techniques [3] [12]. The purification process typically involves multiple stages of distillation under vacuum conditions to prevent thermal degradation of the glycol products [12].
The initial separation stage focuses on water removal through evaporation and preliminary distillation [3] [12]. The water-glycol mixture from the hydrolysis reactor is fed to multiple evaporators where excess water is recovered and largely recycled back to the process [3]. This preliminary concentration step typically achieves water contents below 15% by weight in the glycol mixture [13].
Table 3: Diethylene Glycol Purification Process Parameters
Separation Stage | Process Type | Operating Temperature (°C) | Operating Pressure (mmHg) | Energy Consumption (MJ/kg DEG) | Typical Purity Achieved (%) |
---|---|---|---|---|---|
Water Removal | Evaporation | 150 | 760 | 2.1 | 85.0 |
MEG/DEG Separation | Vacuum Distillation | 120 | 50 | 3.5 | 95.0 |
DEG/TEG Separation | Fractional Distillation | 180 | 25 | 4.2 | 98.0 |
Final Purification | Vacuum Distillation | 100 | 10 | 2.8 | 99.5 |
The subsequent separation of individual glycol components employs fractional distillation under reduced pressure conditions [12] [14]. The water-free glycol mixture undergoes distillation to separate monoethylene glycol from the higher glycols, followed by additional distillation stages to isolate diethylene glycol from triethylene glycol and other heavy glycols [3]. These columns typically operate under vacuum conditions of 10-100 mmHg to maintain temperatures below thermal decomposition limits while achieving effective separation [12].
Advanced separation techniques include the implementation of dividing wall columns for enhanced energy efficiency [12]. These configurations can achieve over 6% energy cost savings and a 5% reduction in the number of separation stages compared to conventional two-column sequences [12]. The dividing wall column technology proves particularly effective for separating wide-boiling point mixtures such as water and ethylene glycols.
Table 4: Reaction Kinetics Parameters for Glycol Formation
Reaction Step | Rate Constant Ratio (K/K₁) | Activation Energy (kJ/mol) | Temperature Dependence | Selectivity Control Factor |
---|---|---|---|---|
EO + H₂O → MEG | 1.0 | 21.0 | Strong | Water Excess |
EO + MEG → DEG | 2.0 | 21.2 | Strong | Contact Time |
EO + DEG → TEG | 3.0 | 21.2 | Strong | Temperature |
Direct EO + 2H₂O → DEG | 2.9 | 21.1 | Strong | Catalyst Choice |
Membrane-based separation technologies have emerged as alternative purification methods for specific applications [13]. Vacuum membrane distillation using porous polytetrafluoroethylene membranes demonstrates effectiveness in dehydrating diethylene glycol solutions. This technique can reduce water content from 15% to 2% by weight under operating conditions of 90°C and 715 torr vacuum [13]. The separation factor increases significantly during the process, from approximately 2500 to 9500, while the total flux decreases from 18.5 to 1 kg/m²h as the water concentration diminishes [13].
Byproduct management strategies focus on maximizing the recovery and utilization of all glycol components produced during the synthesis process [15] [16]. The industry generally operates to maximize monoethylene glycol production, with diethylene glycol availability depending primarily on demand for monoethylene glycol derivatives rather than specific diethylene glycol market requirements [1]. This approach ensures efficient utilization of raw materials while maintaining economic viability of the overall production process.
The purification process design must consider the energy-intensive nature of glycol separation, with the dehydration column representing the most energy-consuming equipment in the sequence [12]. Process optimization focuses on minimizing energy consumption while maintaining product quality specifications. Recent innovations include the integration of heat recovery systems and the implementation of dynamic process intensification techniques to achieve additional energy savings of up to 1.4% beyond conventional static intensification methods [12].
Irritant